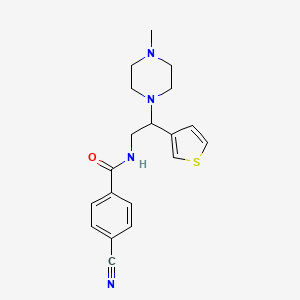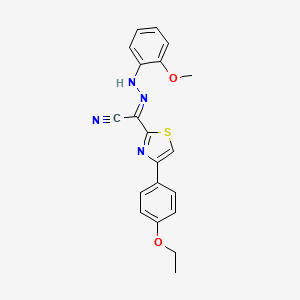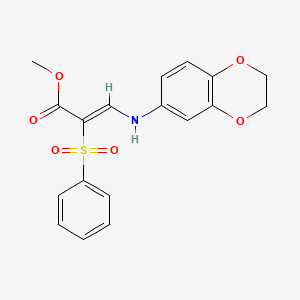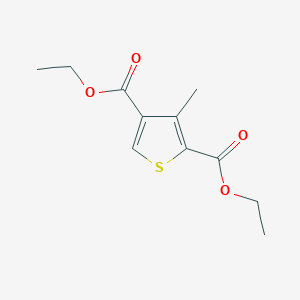
4-cyano-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H22N4OS and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
The compound of interest is related to the synthesis of various heterocyclic compounds, which are critical in the development of pharmaceuticals and materials science. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which involves the coupling of certain carboxamides with ethyl cyanoacetate or ethyl acetoacetate, demonstrates the versatility of thiophene derivatives in creating complex heterocyclic structures with potential applications in drug discovery and material properties enhancement (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial and Enzyme Inhibition Activities
Another significant area of research involving this class of compounds is their potential antimicrobial and enzyme inhibition activities. Derivatives containing the piperazine moiety have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some of these compounds demonstrated good to moderate activity against various microorganisms, suggesting their potential in developing new antimicrobial agents with enzyme inhibition capabilities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis of Thieno[2,3‐b][1,5]benzoxazepine Derivatives
The synthesis of thieno[2,3‐b][1,5]benzoxazepine derivatives, which are thienoanalogues of loxapine, a potent antipsychotic drug, is another example of the application of compounds with similar structures. These derivatives have been synthesized starting from bromo-thiophene or ethyl amino-thiophene carboxylate, demonstrating the compound's relevance in creating new therapeutic agents with potential neuropsychiatric applications (Kohara, Tanaka, Kimura, Horiuchi, Seio, Arita, Fujimoto, & Yamamoto, 2002).
Insecticidal Activity
Research into the synthesis of novel heterocycles incorporating a thiadiazole moiety, starting from cyano-N-substituted acetamide precursors, has shown potential in developing insecticidal agents. These compounds were tested against the cotton leafworm, Spodoptera littoralis, indicating the relevance of this chemical class in agricultural applications to protect crops from pest damage (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Anticancer Activity and Spectroscopic Studies
Lastly, the synthesis of thiophene-2-carboxaldehyde derivatives has shown promising results in terms of antibacterial, antifungal, and anticancer activities. These compounds' binding characteristics to carrier proteins such as Human Serum Albumin (HSA) have been investigated, providing insights into their pharmacokinetic mechanisms and potential therapeutic applications (Shareef, Musthafa, Velmurugan, Karthikeyan, Ganesan, Padusha, Musthafa, & Mohamed, 2016).
Propiedades
IUPAC Name |
4-cyano-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-22-7-9-23(10-8-22)18(17-6-11-25-14-17)13-21-19(24)16-4-2-15(12-20)3-5-16/h2-6,11,14,18H,7-10,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXKAJBFAOPBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C#N)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2889637.png)
![5-ethyl-3-oxo-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2889638.png)
![5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2889640.png)
![3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2889643.png)
![2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2889644.png)



![4-Chloro-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2889648.png)



![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2889656.png)
